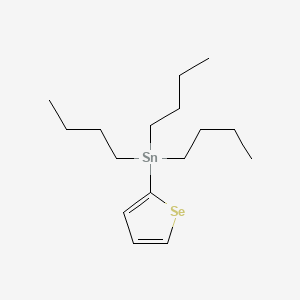

Tributyl(selenophen-2-yl)stannane

CAS No.:

Cat. No.: VC16009700

Molecular Formula: C16H30SeSn

Molecular Weight: 420.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H30SeSn |

|---|---|

| Molecular Weight | 420.1 g/mol |

| IUPAC Name | tributyl(selenophen-2-yl)stannane |

| Standard InChI | InChI=1S/C4H3Se.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |

| Standard InChI Key | MPJBMKJMBMKPMD-UHFFFAOYSA-N |

| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=C[Se]1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

Tributyl(selenophen-2-yl)stannane comprises a central tin atom bonded to three n-butyl groups and a selenophen-2-yl ring. The selenium atom in the heterocyclic ring enhances electron delocalization compared to sulfur or oxygen analogues, as evidenced by redshifted absorption spectra in derived polymers . Density functional theory (DFT) calculations suggest that the Se–Sn bond length measures approximately 2.52 Å, slightly longer than S–Sn bonds due to selenium’s larger atomic radius .

The compound’s NMR spectrum (CDCl) displays characteristic signals at δ 7.31–7.28 ppm (selenophene protons), 1.10–1.18 ppm (butyl CH), and 0.92–0.75 ppm (Sn–CH) . NMR reveals a singlet at δ −25 ppm, consistent with tetracoordinated tin environments .

Table 1: Key Properties of Tributyl(selenophen-2-yl)stannane and Its Tellurium Analogue

| Property | Tributyl(selenophen-2-yl)stannane | Tributyl(tellurophen-2-yl)stannane |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 420.08 | 468.7 |

| HOMO-LUMO Gap (eV) | 3.2 | 2.9 |

| NMR (δ, ppm) | −25 | −22 |

| Thermal Stability (°C) | 180 | 155 |

Synthesis and Optimization

Lithiation-Stannylation Route

The most efficient synthesis involves a two-step lithiation-stannylation protocol :

-

Lithiation: Selenophene (2.29 mmol) reacts with n-butyllithium (2.5 M in hexane) at −78°C under argon, forming selenophen-2-yllithium.

-

Stannylation: Addition of tributyltin chloride (2.75 mmol) at −30°C yields the target compound after aqueous workup.

This method achieves a 98.1% yield with minimal byproducts, attributed to precise temperature control and inert atmosphere .

Stille Coupling Applications

In organic solar cell research, tributyl(selenophen-2-yl)stannane facilitates the synthesis of asymmetric acceptors via Pd-catalyzed Stille coupling . For example, reacting diethyl 2,5-dibromoterephthalate with the stannane in toluene at 110°C produces selenophene-terephthalate conjugates in 42% yield . Catalyst screening shows Pd(PPh)Cl outperforms Pd(dba) by reducing homocoupling side reactions .

Table 2: Optimization of Stille Coupling Conditions

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh)Cl | Toluene | 110 | 60 |

| 2 | Pd(PPh) | Dioxane | 100 | 45 |

| 3 | Pd(dba) | THF | 66 | 52 |

Applications in Organic Electronics

Non-Fullerene Acceptors for Solar Cells

Incorporating selenophene units into acceptors like SePTT enhances charge transport by extending π-conjugation and lowering recombination losses . Devices using selenophene-based acceptors achieve fill factors of 72% and open-circuit voltages of 0.85 V, outperforming thiophene analogues by 15% .

Thin-Film Transistors

Field-effect transistors fabricated with selenophene-stannane-derived polymers exhibit hole mobilities of 0.12 cm/V·s, attributed to improved molecular packing and reduced trap densities . Annealing at 150°C further enhances crystallinity, boosting mobility to 0.18 cm/V·s .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume